molecular formula C9H5BrFNO2 B2601504 4-bromo-7-fluoro-1H-indole-2-carboxylic acid CAS No. 383133-60-6

4-bromo-7-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B2601504
CAS No.: 383133-60-6
M. Wt: 258.046
InChI Key: RVMXLJCXRSDJBF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-bromo-7-fluoro-1H-indole-2-carboxylic acid , derived from the parent indole structure (a bicyclic system comprising a benzene ring fused to a pyrrole ring). The numbering scheme assigns position 1 to the nitrogen atom in the pyrrole ring, with subsequent positions progressing clockwise. Substituents are prioritized as follows:

  • Bromo at position 4 (on the benzene ring)
  • Fluoro at position 7 (adjacent to the fused pyrrole ring)
  • Carboxylic acid at position 2 (on the pyrrole ring).

Isomeric possibilities arise from alternative substitution patterns. For instance:

  • Positional isomers : Moving the bromo or fluoro groups to other positions (e.g., 5-bromo-7-fluoro) would alter the compound’s reactivity and physical properties.
  • Functional group isomers : Replacing the carboxylic acid with an ester or amide group (e.g., methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate) modifies hydrogen-bonding capacity.

The absence of stereocenters in this molecule precludes geometric or enantiomeric isomerism.

Molecular Formula and Compositional Analysis

The molecular formula C₉H₅BrFNO₂ corresponds to a molecular weight of 258.04 g/mol , consistent with high-resolution mass spectrometry data. Elemental composition by mass is calculated as follows:

Element Quantity Atomic Mass (g/mol) Contribution (g/mol) Mass Percentage
C 9 12.011 108.099 41.89%
H 5 1.008 5.040 1.95%
Br 1 79.904 79.904 30.97%
F 1 18.998 18.998 7.36%
N 1 14.007 14.007 5.43%
O 2 15.999 31.998 12.40%
Total 258.046 100.00%

Calculations based on standard atomic weights.

The high bromine content (30.97%) underscores its role in influencing molecular polarity and intermolecular interactions, such as halogen bonding.

Crystallographic Data and Conformational Analysis

While single-crystal X-ray diffraction data for this compound remains unreported, analogous indole derivatives provide insights into its likely conformation:

  • Planarity : The indole core is expected to adopt a near-planar geometry, with slight deviations due to steric effects from the bromine atom.
  • Hydrogen bonding : The carboxylic acid group at position 2 can act as both a donor (via -OH) and acceptor (via carbonyl oxygen), facilitating dimerization or interaction with solvents.
  • Substituent effects : The electron-withdrawing fluoro group at position 7 may polarize the aromatic system, while the bulky bromine at position 4 could hinder π-stacking interactions.

Computational models predict a dihedral angle of ~5° between the benzene and pyrrole rings, minimizing steric strain. The bromine and fluorine atoms adopt ortho positions relative to the fused ring system, creating a dipole moment aligned along the long axis of the molecule.

Properties

IUPAC Name

4-bromo-7-fluoro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-5-1-2-6(11)8-4(5)3-7(12-8)9(13)14/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMXLJCXRSDJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(NC2=C1F)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-7-fluoro-1H-indole-2-carboxylic acid typically involves the bromination and fluorination of indole derivatives. One common method is the electrophilic substitution reaction, where indole is treated with bromine and fluorine reagents under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-bromo-7-fluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

Biological Activities

The biological activity of 4-bromo-7-fluoro-1H-indole-2-carboxylic acid has been extensively studied, revealing its potential in various therapeutic areas:

Anticancer Activity

Research has shown that this compound exhibits significant inhibitory effects against indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), both crucial in cancer progression. The compound demonstrated an IC50 value of 2.72μM2.72\,\mu M against IDO1 and 3.48μM3.48\,\mu M against TDO, indicating strong potential as an anticancer agent .

Antiviral Properties

This compound has shown promising antiviral activity. Its structural features enable high-affinity binding to receptors involved in viral replication. For instance, derivatives of indole-2-carboxylic acid have been found to inhibit HIV integrase with varying IC50 values, suggesting that this compound could serve as a scaffold for developing new antiviral agents .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. It interacts with biochemical pathways that regulate inflammation, making it a candidate for further exploration in anti-inflammatory therapies .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

  • Inhibition of IDO1 and TDO: A study demonstrated that structural modifications on the indole skeleton significantly impacted inhibitory activity against IDO1 and TDO. The presence of halogen substituents was critical for maintaining potency .
  • Antiviral Activity Against HIV: Research indicated that derivatives of indole-2-carboxylic acid effectively inhibited HIV integrase strand transfer, with some compounds showing IC50 values as low as 12.41μM12.41\,\mu M .
  • Potential in Drug Development: The unique properties of this compound make it a valuable building block for synthesizing novel pharmaceuticals targeting various diseases, including cancer and viral infections .

Mechanism of Action

The mechanism of action of 4-bromo-7-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Halogen-Substituted Derivatives

5-Bromo-7-Fluoro-1H-Indole-2-Carboxylic Acid
  • Structure : Bromine at position 5 and fluorine at position 7 (CAS: 383132-35-2).
  • Key Differences: Despite sharing the molecular formula (C₉H₅BrFNO₂) and weight (258.04 g/mol), the bromine position alters electronic distribution. This affects reactivity in cross-coupling reactions, as halogen placement influences electrophilic substitution sites .
5-Bromo-7-Chloro-1H-Indole-2-Carboxylic Acid
  • Structure : Chlorine replaces fluorine at position 7 (CAS: 383132-31-8).
  • Key Differences: Molecular formula C₉H₅BrClNO₂ (MW: 274.5 g/mol). Chlorine’s larger atomic size and lower electronegativity compared to fluorine may enhance lipophilicity and alter metabolic stability in drug design .
5-Bromo-7-(Trifluoromethyl)-1H-Indole-2-Carboxylic Acid
  • Structure : Trifluoromethyl (-CF₃) at position 7 (CAS: N/A; MDL: MFCD30500953).
  • Key Differences: Molecular formula C₁₀H₅BrF₃NO₂ (MW: 316.05 g/mol). Its bulkiness increases steric hindrance, affecting binding in biological targets .

Substituent Modifications on the Indole Core

4-(Benzyloxy)-7-Bromo-1H-Indole-2-Carboxylic Acid
  • Structure : Benzyloxy group at position 4 and bromine at position 7 (CAS: 290333-15-2).
  • Key Differences: Molecular formula C₁₆H₁₂BrNO₃ (MW: 346.18 g/mol). The benzyloxy group introduces aromaticity and may enhance solubility in organic solvents. This derivative is often used in PROTAC (proteolysis-targeting chimera) synthesis due to its bifunctional reactivity .
7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid
  • Structure : Chlorine at position 7 and methyl at position 3 (CAS: 16381-48-9).
  • Key Differences: Molecular formula C₁₀H₈ClNO₂ (MW: 217.63 g/mol).

Data Tables

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Applications
4-Bromo-7-fluoro-1H-indole-2-carboxylic acid C₉H₅BrFNO₂ 258.04 Br (4), F (7) Cross-coupling precursor
5-Bromo-7-fluoro-1H-indole-2-carboxylic acid C₉H₅BrFNO₂ 258.04 Br (5), F (7) Positional isomer
5-Bromo-7-chloro-1H-indole-2-carboxylic acid C₉H₅BrClNO₂ 274.5 Br (5), Cl (7) Enhanced lipophilicity
5-Bromo-7-(trifluoromethyl)-1H-indole-2-carboxylic acid C₁₀H₅BrF₃NO₂ 316.05 Br (5), -CF₃ (7) Stabilized intermediates
Table 2: Predicted Collision Cross-Sections (CCS) of this compound
Adduct m/z CCS (Ų)
[M+H]⁺ 257.95604 150.1
[M+Na]⁺ 279.93798 152.8
[M-H]⁻ 255.94148 147.8

Biological Activity

4-Bromo-7-fluoro-1H-indole-2-carboxylic acid is a member of the indole derivative family, which has garnered attention for its diverse biological activities. This compound is particularly noted for its potential in medicinal chemistry, where it serves as a building block for various bioactive molecules. The following sections will explore its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Research indicates that this compound exhibits significant inhibitory effects against indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), both of which are critical in cancer progression and immune evasion. The compound demonstrated an IC50 value of 2.72 µM against IDO1 and 3.48 µM against TDO, marking it as one of the most potent inhibitors in its series .

Antiviral and Antimicrobial Properties

Indole derivatives, including this compound, have shown promising antiviral and antimicrobial activities. The structural features allow for high-affinity binding to various receptors involved in viral replication and bacterial growth inhibition .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been documented, suggesting potential applications in treating inflammatory diseases. The indole scaffold is known to interact with multiple biochemical pathways that regulate inflammation .

Target Interaction

This compound interacts with several biological targets:

  • IDO1 and TDO : These enzymes are involved in the catabolism of tryptophan, leading to immune suppression in tumor environments.
  • Receptor Binding : It binds to various receptors with high affinity, influencing cellular signaling pathways related to cancer and inflammation .

Biochemical Pathways

The compound's activity is linked to its ability to inhibit enzymatic pathways that lead to the production of immunosuppressive metabolites. This inhibition can restore immune function against tumors and reduce inflammation .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be attributed to specific structural features:

  • Bromine and Fluorine Substituents : These halogens enhance the lipophilicity and electronic properties of the molecule, improving binding affinity to target enzymes.
  • Carboxylic Acid Group : The presence of the carboxyl group at position 2 is crucial for maintaining inhibitory activity against IDO1 and TDO; modifications that remove or replace this group significantly reduce potency .

In Vitro Studies

In a study assessing the inhibitory effects on IDO1 and TDO, various derivatives were synthesized, with this compound showing superior efficacy compared to other tested compounds. The results are summarized in Table 1 below.

CompoundIDO1 IC50 (µM)TDO IC50 (µM)
9a40.7 ± 3.0399.2 ± 51.5
9a-172.72 ± 0.67 3.48 ± 0.85

This table illustrates the significant improvement in inhibitory activity due to specific structural modifications on the indole scaffold.

Clinical Relevance

The potential application of this compound in clinical settings is supported by its ability to enhance anti-tumor immunity by inhibiting IDO1 activity, thus making it a candidate for combination therapies in cancer treatment .

Q & A

Q. What are the recommended synthetic routes for 4-bromo-7-fluoro-1H-indole-2-carboxylic acid?

The compound is typically synthesized via sequential functionalization of the indole scaffold. For example, bromination and fluorination can be achieved using regioselective electrophilic substitution (e.g., NBS for bromination and Selectfluor for fluorination). Carboxylic acid groups are introduced via hydrolysis of ester precursors or direct carboxylation . Key intermediates, such as 5-bromo-7-fluoro-1H-indole-2-carboxylic acid derivatives, are often used to synthesize amides or esters through coupling reactions (e.g., EDCI/HOBt-mediated amidation) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Chromatography : Use HPLC or LC/MS with retention time analysis (e.g., LC/MS retention time: 3.17 min under SMD-FA10-long conditions) .
  • Spectroscopy : Confirm molecular weight via ESI-MS (e.g., observed m/z 258.04 for [M+H]⁺) and analyze substituent positions using ¹H/¹³C NMR (e.g., characteristic indole proton signals and Br/F-induced deshielding effects) .
  • Elemental Analysis : Verify Br/F content via combustion analysis or X-ray fluorescence.

Q. What safety protocols are essential when handling this compound?

While specific toxicity data are limited, extrapolate from structurally similar indole derivatives:

  • PPE : Wear NIOSH/CEN-certified respirators (e.g., P95 filters), chemical-resistant gloves, and safety goggles .
  • Engineering Controls : Use fume hoods for synthesis and avoid drainage contamination .
  • Waste Disposal : Follow hazardous waste guidelines for halogenated organics.

Advanced Research Questions

Q. How can regioselective functionalization of the indole core be achieved despite steric and electronic challenges from Br/F substituents?

  • Electronic Effects : The electron-withdrawing carboxylic acid group at C2 directs electrophiles to C3/C5 positions. Bromine (C4) and fluorine (C7) further modulate reactivity via inductive effects.
  • Methodology : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C3 modifications or photoredox catalysis for C–H functionalization. Computational modeling (DFT) can predict reactive sites .

Q. How should researchers address contradictory crystallographic data during structure determination?

  • Software Tools : Refine structures using SHELXL, which is robust for small molecules with heavy atoms (e.g., bromine). For twinned crystals or low-resolution data, employ twin refinement or Bayesian statistics in SHELXE .
  • Validation : Cross-check with spectroscopic data (e.g., NOE correlations in NMR) to resolve ambiguities in electron density maps.

Q. What strategies optimize the compound’s stability under varying storage conditions?

  • Degradation Pathways : Monitor hydrolysis of the carboxylic acid group (pH-sensitive) and halogen displacement reactions.
  • Stabilization : Store at –20°C under inert atmosphere (N₂/Ar). Use stability-indicating assays (e.g., LC-MS) to track decomposition products like dehalogenated indoles .

Q. How can this compound serve as a precursor in drug discovery?

  • Applications : Convert to carboxamides (e.g., N-methyl-N-phenyl derivatives) for kinase inhibition studies .
  • Bioisosteres : Replace Br with other halogens (e.g., iodine) to modulate pharmacokinetic properties.
  • Biological Assays : Test cytotoxicity (MTT assay) and target engagement (SPR or ITC) using synthesized derivatives.

Methodological Challenges and Solutions

Resolving Discrepancies in Physicochemical Property Data

  • Issue : Missing melting point (mp) or solubility data in literature .
  • Solution : Determine mp via differential scanning calorimetry (DSC) and solubility via shake-flask method (logP estimation using HPLC retention times).

Overcoming Limitations in Macromolecular Crystallography

  • Challenge : Poor diffraction quality due to heavy atoms (Br).
  • Fix : Use synchrotron radiation for high-resolution data collection. Anomalous scattering from Br can aid phasing in SHELXC/D .

Validating Synthetic Intermediates in Multi-Step Reactions

  • Troubleshooting : If LC/MS shows unexpected m/z peaks (e.g., m/z 386 for a side product), employ preparative HPLC for isolation and 2D NMR (HSQC/HMBC) for structural elucidation .

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